Calculated Lipophilicity (cLogP) Advantage Over Smaller N1-Alkyl Analogs
The isobutyl group confers a measurable increase in calculated lipophilicity compared to the methyl, ethyl, and isopropyl analogs. Using the consensus cLogP algorithm, 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol yields a value of 1.87, representing an incremental increase in partition coefficient relative to the methyl (cLogP 0.82), ethyl (cLogP 1.21), and isopropyl (cLogP 1.52) derivatives [1]. This systematic lipophilicity modulation is a critical parameter for enhancing passive membrane permeability and for optimizing target engagement in hydrophobic binding pockets [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.87 |
| Comparator Or Baseline | 1-Methyl analog (cLogP = 0.82), 1-Ethyl analog (1.21), 1-Isopropyl analog (1.52) |
| Quantified Difference | ΔcLogP = +0.35 (vs. isopropyl), +0.66 (vs. ethyl), +1.05 (vs. methyl) |
| Conditions | Consensus cLogP calculation using the method implemented in ChemAxon Marvin Suite. |
Why This Matters
An increase in cLogP of this magnitude can substantially enhance cellular permeability and hydrophobic target binding, making the isobutyl derivative the preferred choice when optimizing for lipophilic pocket occupancy during lead optimization.
- [1] ChemAxon. MarvinSketch v23.10, Calculator Plugins; ChemAxon Ltd.: Budapest, Hungary, 2023. View Source
- [2] Liu, X.; Testa, B.; Fahr, A. Lipophilicity and its relationship with passive drug permeation. Pharm. Res. 2011, 28 (5), 962–977. View Source
